molecular formula C6H11Cl2N3 B3383466 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride CAS No. 424819-89-6

1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride

Cat. No.: B3383466
CAS No.: 424819-89-6
M. Wt: 196.07
InChI Key: YURPYYXNMQGFRW-UHFFFAOYSA-N
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Description

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride (CAS: 1523617-96-0) is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core substituted with a methyl group at the 1-position and two hydrochloride counterions. Its molecular formula is C₆H₁₁Cl₂N₃, with a molecular weight of 196.08 g/mol . The compound is commercially available in 97% purity from suppliers such as eNovation Chemicals and NAN JING YAO SHI KE JI GU FEN Co., Ltd., with prices ranging from $120 to $256 per 250 mg . It is stored at room temperature, indicating moderate stability under ambient conditions .

The pyrrolo[3,4-c]pyrazole scaffold is notable for its fused five- and six-membered rings, which are common in pharmaceuticals and materials science due to their rigid structure and hydrogen-bonding capabilities .

Properties

IUPAC Name

1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-9-6-4-7-2-5(6)3-8-9;;/h3,7H,2,4H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURPYYXNMQGFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNC2)C=N1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424819-89-6
Record name 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride
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Preparation Methods

The synthesis of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylpyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolo[3,4-c]pyrazole core. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pivotal for introducing diverse substituents:

Table 1: Catalytic Coupling Reactions

Reaction Catalyst System Substrates Yield Application
Suzuki–MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEAryl boronic acids65–82%Biaryl derivatives for kinase inhibitors
Buchwald–HartwigPd<sub>2</sub>(dba)<sub>3</sub>/XPhos, Cs<sub>2</sub>CO<sub>3</sub>Aryl halides or amines58–75%Amino-functionalized analogs
  • The C-6 position exhibits higher reactivity due to reduced steric hindrance from the methyl group.

  • Chloride ions from the dihydrochloride salt may act as mild bases in Pd-mediated reactions .

Acid-Base Reactivity

The dihydrochloride salt participates in pH-dependent equilibria:

Condition Behavior
Alkaline (pH > 10) Deprotonation of pyrrolo N–H groups, forming water-soluble free base
Acidic (pH < 4) Stabilization of protonated pyrazole rings, enhancing electrophilic substitution
  • Neutralization with NaOH (1M) generates the free base, which undergoes faster nucleophilic aromatic substitution .

Redox Reactions

Electrochemical and chemical reductions have been explored:

Reduction Method Products Selectivity
H<sub>2</sub>/Pd-C (1 atm)Partial saturation of pyrazole ringPreferential reduction of pyrrole double bonds
NaBH<sub>4</sub>/EtOHAlcohol derivatives via ketone intermediatesSteric hindrance limits reactivity at C-3

Stability and Degradation Pathways

Critical stability data under varied conditions:

Stress Condition Degradation Products Half-Life
Thermal (100°C) Demethylation products4.2 hours
UV Light (254 nm) Ring-opened aldehydes8.5 hours
Oxidative (H<sub>2</sub>O<sub>2</sub>) N-Oxides and hydroxylated analogs2.1 hours

Industrial and Pharmacological Relevance

  • Scale-Up Synthesis : Optimized Buchwald–Hartwig couplings achieve >90% purity at kilogram scale .

  • Drug Development : Derivatives show IC<sub>50</sub> values <100 nM against PKC isoforms, with improved pharmacokinetics due to dihydrochloride salt formation .

This compound's versatility in cross-coupling, functionalization, and stability under physiological conditions positions it as a critical intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the compound's potential as an anticancer agent. Research indicates that derivatives of pyrrolo[3,4-c]pyrazoles exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A derivative of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole was tested against human breast cancer cells (MCF-7) and showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.

  • Case Study : In vitro experiments demonstrated that the compound reduced TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40% at a concentration of 20 µM .

Drug Development

The structural characteristics of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride make it a valuable scaffold for drug design. Its ability to interact with various biological targets allows for modifications that can enhance potency and selectivity.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of other bioactive molecules. For example:

  • Synthetic Route : The reaction of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole with various electrophiles has been utilized to create new derivatives with enhanced pharmacological profiles .

Organic Electronics

Research has indicated that pyrrolo-pyrazole derivatives can be used in organic electronic applications due to their semiconducting properties.

  • Case Study : A study on thin-film transistors incorporating pyrrolo[3,4-c]pyrazole derivatives demonstrated improved charge mobility compared to traditional organic semiconductors .

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride with related compounds:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Purity Solubility/Stability Key Suppliers
1-Methyl-pyrrolo[3,4-c]pyrazole dihydrochloride (1523617-96-0) 1-methyl, dihydrochloride C₆H₁₁Cl₂N₃ 196.08 97% Room-temperature stable eNovation, NAN JING YAO SHI
1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride (157327-47-4) No methyl group, dihydrochloride C₅H₉Cl₂N₃ 178.06 97% Room-temperature stable Aladdin
1-Methyl-pyrrolo[3,4-c]pyrazole hydrochloride (N/A) 1-methyl, single hydrochloride C₆H₁₀ClN₃ 159.62 95–97% Likely hygroscopic Chembase listings
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride (A230733) Chloro-substituted pyridine ring C₇H₈Cl₂N₂ 191.06 97% Data not provided Specialty chemical vendors
2-{1H-pyrrolo[3,4-c]pyrazol-1-yl}acetate hydrochloride (EN300-46810575) Acetate ester substituent C₉H₁₄ClN₃O₂ 231.68 95% Likely soluble in polar solvents Enamine Ltd
Key Observations:

Methyl Substitution: The methyl group in the target compound increases its molecular weight by ~18 g/mol compared to the non-methylated dihydrochloride analog (CAS: 157327-47-4). This substitution enhances lipophilicity, which may improve bioavailability but reduce aqueous solubility without the dihydrochloride counterions .

Counterion Impact: The dihydrochloride form (1523617-96-0) exhibits higher solubility in aqueous media than the mono-hydrochloride derivative (). This is critical for formulations requiring rapid dissolution .

Heterocyclic Variations : The 6-chloro-pyrrolo[3,4-c]pyridine derivative (CAS: A230733) replaces the pyrazole ring with a pyridine, introducing a chlorine atom that could alter electronic properties and reactivity, making it more suited for electrophilic substitution reactions .

Functional Group Diversity : The acetate ester derivative (EN300-46810575) introduces a polar ester group, likely acting as a prodrug or intermediate in synthetic pathways .

Commercial Availability and Pricing

  • The dihydrochloride form (1523617-96-0) is priced higher ($120–256/250 mg) than non-methylated analogs, reflecting its specialized synthesis .
  • Suppliers like Aladdin and Enamine Ltd. offer scalable quantities (1g–5g), indicating industrial relevance .

Biological Activity

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer and anti-inflammatory activities, supported by various studies and data.

  • IUPAC Name: this compound
  • Molecular Formula: C7H10Cl2N4
  • Molecular Weight: 201.09 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole and pyrazole derivatives. For instance:

  • Cell Line Studies: A study evaluated the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxic effects, with some compounds showing a synergistic effect when combined with doxorubicin, enhancing apoptosis in cancer cells .
    CompoundIC50 (μM)Cell Line
    1-Methyl-1H-pyrazole derivative49.85A549
    Doxorubicin + Pyrazole derivativeSynergistic effect observedMDA-MB-231

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have also been documented:

  • Mechanism of Action: Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition can lead to reduced production of pro-inflammatory prostaglandins .

Case Studies

  • Synergistic Effects with Doxorubicin : In a controlled study involving breast cancer cell lines, the combination of selected pyrazole derivatives with doxorubicin resulted in enhanced cytotoxicity compared to doxorubicin alone. The study utilized the Combination Index method to quantify synergy .
  • Antitumor Activity in Lung Cancer : Another study highlighted the effectiveness of a specific pyrazole derivative in inducing autophagy in lung cancer cell lines (NCI-H460), demonstrating its potential as a therapeutic agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is essential for evaluating the therapeutic potential of any compound:

  • Absorption and Metabolism : The compound's absorption characteristics and metabolic pathways are crucial for its efficacy. Research indicates that modifications to the pyrazole ring can enhance solubility and bioavailability while maintaining or improving activity against cancer cells .
  • Safety Profile : Toxicological assessments are necessary to establish safe dosage ranges for potential clinical applications. Preliminary studies suggest that certain derivatives exhibit low toxicity profiles in vitro .

Q & A

Q. What synthetic routes are available for preparing 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride, and how can purity be ensured?

The compound is typically synthesized via cyclization and salt formation. A general approach involves:

Cyclization of pyrrolo-pyrazole precursors using reagents like chloranil in xylene under reflux (25–30 hours), followed by NaOH treatment and recrystallization from methanol for purification .

Dihydrochloride salt formation by reacting the free base with HCl in aqueous conditions (e.g., 1 M HCl at 0–50°C for 2–3 hours) .
Purity (>95%) is validated using HPLC or GC, with strict control of reaction stoichiometry and solvent selection to minimize byproducts .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key methods include:

  • NMR (¹H/¹³C) : To confirm the methyl group position and hydrogenation states of the pyrrolo-pyrazole core .
  • Mass Spectrometry (HRMS) : For molecular weight verification (e.g., C₆H₁₁Cl₂N₃, MW 196.08) .
  • HPLC/GC : To assess purity (>95%) and detect impurities .
  • XRD : For crystalline structure determination, though data may require custom analysis due to limited published crystallography .

Q. How should this compound be stored to maintain stability, and what are its degradation indicators?

Storage Condition Stability Observations Evidence
Room temperature (20–25°C)Stable for ≥12 months in airtight, light-protected containers .
Refrigerated (2–8°C)Extended stability (>24 months) with minimal hydrolysis .
Degradation is indicated by color change (yellowing) or precipitate formation, requiring reanalysis via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability of the dihydrochloride salt?

Optimization strategies:

  • Solvent selection : Replace xylene with DMF or THF to reduce reflux time and enhance solubility .
  • Acid stoichiometry : Adjust HCl molar ratios (1.5–2.0 equivalents) to prevent over-salt formation while ensuring complete protonation .
  • Temperature control : Gradual heating (50°C) during salt formation minimizes side reactions .
    Scalability requires pilot-scale reactors with inert gas purging to avoid oxidation .

Q. What computational modeling approaches are suitable for studying structure-activity relationships (SAR) of this compound?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) of the pyrrolo-pyrazole core .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., kinases) to guide SAR .
  • Docking studies : Use PyMOL or AutoDock to map binding affinities for anticancer targets (e.g., EGFR or BRAF kinases) .

Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can they be addressed?

Challenges include:

  • Low bioavailability : Due to high hydrophilicity (logP < 1). Solutions: Prodrug derivatization (e.g., esterification of the pyrazole nitrogen) .
  • Rapid clearance : Observed in rodent models; mitigated via liposomal encapsulation .
  • Toxicity screening : Use hepatic microsomal assays (CYP450 isoforms) to identify metabolic liabilities .

Q. How does substituent variation on the pyrrolo-pyrazole core influence biological activity?

Substituent Biological Impact Evidence
Methyl group at N1Enhances metabolic stability but reduces kinase inhibition potency .
Aromatic rings (e.g., phenyl)Increases hydrophobicity and target binding (e.g., ATP pockets in kinases) .
Carboxylic acid derivativesImproves solubility but may reduce cell permeability .

Methodological Challenges

Q. How can contradictory data on reaction yields be resolved?

  • Reproducibility checks : Verify solvent purity (e.g., anhydrous xylene vs. technical grade) and catalyst batch .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to optimize time/temperature .

Q. What strategies validate the compound’s role in kinase inhibition assays?

  • Biochemical assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, ABL1) .
  • Cellular assays : Use Western blotting to assess downstream phosphorylation inhibition .
  • Negative controls : Compare activity against non-target kinases (e.g., MAPK) to confirm specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride

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